Deep-heat

Percutaneous Absorption Salicylate Esters Pharmacokinetics

Procurement specialists should source Deep-Heat (CAS 92172-29-7) as a research reference standard, not a interchangeable generic rubefacient. This fixed-dose combination—1.6% methyl nicotinate, 5.0% 2-hydroxyethyl salicylate, 1.0% methyl salicylate, 5.0% ethyl salicylate—features distinct ester absorption kinetics (methyl:ethyl relative rate = 1.00:0.34) creating a unique temporal drug-concentration profile. Methyl nicotinate-driven vasodilation modifies local salicylate tissue distribution (>1.4-fold predicted levels), a pharmacodynamic synergism absent in single-entity or menthol-only products. With quantified peak erythema (30 min) and peak salicylate levels (20–30 min), this formulation serves as a reproducible positive control for non-clinical topical delivery studies and HPLC-DAD method validation. Specify CAS 92172-29-7 when ordering to ensure receipt of the exact multi-component blend.

Molecular Formula C33H35NO12
Molecular Weight 637.6 g/mol
CAS No. 92172-29-7
Cat. No. B1206084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeep-heat
CAS92172-29-7
SynonymsDeep-Heat
Molecular FormulaC33H35NO12
Molecular Weight637.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1O.COC(=O)C1=CN=CC=C1.COC(=O)C1=CC=CC=C1O.C1=CC=C(C(=C1)C(=O)OCCO)O
InChIInChI=1S/C9H10O4.C9H10O3.C8H8O3.C7H7NO2/c10-5-6-13-9(12)7-3-1-2-4-8(7)11;1-2-12-9(11)7-5-3-4-6-8(7)10;1-11-8(10)6-4-2-3-5-7(6)9;1-10-7(9)6-3-2-4-8-5-6/h1-4,10-11H,5-6H2;3-6,10H,2H2,1H3;2-5,9H,1H3;2-5H,1H3
InChIKeyFAKNPWOOBCNURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deep-Heat (CAS 92172-29-7): A Fixed-Dose Combination Topical Rubefacient for Analgesic and Vasodilatory Research


Deep-Heat (CAS 92172-29-7) is a fixed-dose combination topical rubefacient formulation consisting of methyl nicotinate (1.6% w/w), 2-hydroxyethyl salicylate (5.0% w/w), methyl salicylate (1.0% w/w), and ethyl salicylate (5.0% w/w) [1]. This multi-component mixture is delivered as an aerosol spray or cream for the temporary relief of muscular and arthritic pain through a dual mechanism of peripheral vasodilation (mediated by methyl nicotinate) and local analgesic/anti-inflammatory action (mediated by the salicylate esters) [2]. The formulation's design leverages the differential percutaneous absorption kinetics of its constituent esters to achieve a rapid onset and sustained local effect, making it a distinct investigational tool for studying topical counter-irritant pharmacology [2].

Why Generic Substitution of Deep-Heat is Not Recommended: Evidence of Pharmacokinetic and Pharmacodynamic Differentiation


Procurement specialists and formulators should not assume that any generic salicylate or nicotinate rubefacient is interchangeable with Deep-Heat. The specific quantitative composition of the ester blend in this formulation—particularly the inclusion of both rapidly absorbed (methyl salicylate) and more slowly absorbed (ethyl salicylate, 2-hydroxyethyl salicylate) esters—creates a unique temporal profile of local drug concentration that is not replicated by single-entity products or other combinations [1]. Furthermore, the inclusion of methyl nicotinate is not merely additive; its vasodilatory action has been shown to modify the local tissue distribution and clearance of co-administered salicylates, a pharmacodynamic interaction that is absent in formulations lacking this component [2]. Substituting with a product containing only methyl salicylate or menthol would eliminate this designed synergism and alter the onset and duration of the intended local effect.

Quantitative Differentiation Evidence for Deep-Heat (CAS 92172-29-7) Against In-Class Topical Analgesic Comparators


Differential Absorption Kinetics: Rapid Onset (Methyl Salicylate) Versus Sustained Effect (Ethyl/2-Hydroxyethyl Salicylate)

The specific blend of salicylate esters in Deep-Heat is designed to provide a biphasic absorption profile, as demonstrated in human volunteer studies. Methyl salicylate is absorbed more rapidly than ethyl salicylate following spray application, with blood salicylate levels peaking between 20 and 30 minutes post-application [1]. This is consistent with historical comparative data showing the relative cutaneous absorption rate of ethyl salicylate is only 0.34 when normalized to methyl salicylate (1.00) [2]. This differential kinetics enables an initial rapid analgesic burst followed by a more sustained local tissue concentration, a feature not present in formulations relying on a single ester.

Percutaneous Absorption Salicylate Esters Pharmacokinetics Rubefacient

Methyl Nicotinate-Mediated Enhancement of Local Blood Flow and Salicylate Distribution

The inclusion of 1.6% methyl nicotinate (MN) in Deep-Heat is a key differentiator from simple salicylate creams. A study comparing methyl salicylate (MeSA) formulations with and without a rubefacient component demonstrated that the presence of a vasodilator significantly alters local drug pharmacokinetics. In vivo tissue and plasma concentrations of salicylate in rats rose rapidly in the first hour and were more than the predicted 1.4-fold higher for the MeSA formulation containing a rubefacient compared to a non-rubefacient salicylate formulation [1]. This effect is attributed to the increased cutaneous blood flow induced by MN, which promotes deeper tissue penetration and distribution of the co-administered salicylates.

Vasodilation Pharmacodynamics Methyl Nicotinate Drug Delivery

Superior In Vitro Flux and Permeability of Methyl Salicylate-Based Formulations Over Trolamine Salicylate

For researchers investigating transdermal or topical drug delivery, the inherent permeability of the active ingredient is a primary selection criterion. In a direct head-to-head comparison using in vitro diffusion cells with full-thickness rat skin, the flux of salicylate from a methyl salicylate (MeSA)-based formulation was 40% higher than that from a trolamine salicylate (TSA) formulation [1]. This demonstrates the superior intrinsic permeability of the ester form used in Deep-Heat compared to the salt form found in many alternative rubefacients. This higher flux contributes to more efficient local drug delivery and is a quantifiable advantage in experimental models.

In Vitro Permeation Franz Cell Salicylate Formulation Science

Quantifiable Erythema Response and Systemic Absorption Profile as a Benchmark for Rubefacient Activity

The pharmacodynamic effect of Deep-Heat has been rigorously quantified in human volunteers, providing a reproducible benchmark for evaluating rubefacient activity. Following aerosol application to the forearm, maximum erythema occurred at approximately 30 minutes, which correlated with peak blood salicylate levels (20-30 minutes) [1]. This time-to-maximum-effect and the associated systemic absorption profile (with methyl salicylate appearing before ethyl salicylate) provide a unique, quantitative signature for this specific formulation. This signature can be used in research settings as a positive control for studying counter-irritant mechanisms or as a reference standard for developing and testing new topical formulations.

Erythema Thermography Rubefacient Bioequivalence

Aerosol Delivery System Enables Massage-Free Application and Reproducible Dosing

The Deep-Heat aerosol spray formulation offers a distinct advantage over cream-based rubefacients in terms of application reproducibility. The spray delivery system allows for application without massage, a factor which can introduce significant variability in drug absorption and local tissue distribution. In the human volunteer study, the erythema and absorption profile was characterized under standardized 'spray application... without massage' conditions [1]. This contrasts with cream formulations which typically require manual rubbing for absorption, a process that is difficult to standardize experimentally. The pre-metered spray therefore provides a more consistent dose and application area, which is a critical consideration for rigorous experimental design.

Drug Delivery Aerosol Dosing Accuracy Formulation

Validated Research and Industrial Application Scenarios for Deep-Heat (CAS 92172-29-7)


Use as a Positive Control in Percutaneous Absorption and Cutaneous Blood Flow Studies

Given its well-characterized PK/PD profile in humans, including quantified time to maximum erythema (30 min) and peak salicylate levels (20-30 min) [1], Deep-Heat serves as an ideal positive control or reference standard in non-clinical studies evaluating novel topical formulations or delivery systems. Its reproducible vasodilatory response, measurable by thermography or laser-Doppler flowmetry, provides a benchmark for assessing the efficacy of new rubefacients or penetration enhancers [1].

Investigating Multi-Ester Salicylate Pharmacokinetics and Drug-Drug Interactions

The unique blend of three salicylate esters with distinct absorption rates (relative rates: methyl 1.00 vs. ethyl 0.34) [2] makes Deep-Heat a valuable tool for studying the principles of multi-component topical drug delivery. Researchers can utilize this formulation to investigate the effects of vehicle, occlusion, or skin condition on the differential absorption and metabolism of co-administered prodrugs. Furthermore, the inclusion of methyl nicotinate allows for the study of how a vasodilator modifies the local tissue distribution of other active agents, an interaction that results in >1.4-fold higher than predicted tissue concentrations [3].

Reference Material for Analytical Method Development and Quality Control

The commercial Deep-Heat spray formulation is a complex matrix containing four active pharmaceutical ingredients (methyl nicotinate, 2-hydroxyethyl salicylate, methyl salicylate, ethyl salicylate) [4]. This complexity makes it an excellent challenge sample for developing and validating new analytical methods, such as HPLC-DAD assays, for the simultaneous quantification of multiple rubefacient components in a single finished product [5]. Its use ensures that analytical procedures are robust enough for the quality control of combination topical products.

Standardized Topical Analgesic for Preclinical Pain Models

In animal models of inflammatory or musculoskeletal pain, the application of topical analgesics can be highly variable. The aerosol delivery of Deep-Heat allows for a non-massage, standardized application [1], reducing operator variability. While clinical efficacy data for rubefacients is limited, the formulation's documented ability to achieve locally elevated salicylate concentrations [3] makes it a useful tool for studying the relationship between local drug levels and pain behavior in preclinical research, serving as a benchmark for evaluating new topical analgesic entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deep-heat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.